2-(Cyclopropylamino)-5-fluorobenzoic acid
CAS No.:
Cat. No.: VC13438830
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10FNO2 |
|---|---|
| Molecular Weight | 195.19 g/mol |
| IUPAC Name | 2-(cyclopropylamino)-5-fluorobenzoic acid |
| Standard InChI | InChI=1S/C10H10FNO2/c11-6-1-4-9(12-7-2-3-7)8(5-6)10(13)14/h1,4-5,7,12H,2-3H2,(H,13,14) |
| Standard InChI Key | GNEPBPOVMKVYEW-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=C(C=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1CC1NC2=C(C=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-(Cyclopropylamino)-5-fluorobenzoic acid is systematically named according to IUPAC guidelines as 2-(cyclopropylamino)-5-fluorobenzoic acid. Its Chemical Abstracts Service (CAS) registry number is 1249378-58-2, and it is classified under the broader category of benzoic acid derivatives. The compound’s canonical SMILES representation is \text{C1CC1NC2=C(C=C(C=C2)F)C(=O)O, reflecting the cyclopropylamino group () at position 2 and the fluorine atom at position 5.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.19 g/mol |
| CAS Number | 1249378-58-2 |
| IUPAC Name | 2-(cyclopropylamino)-5-fluorobenzoic acid |
| SMILES | C1CC1NC2=C(C=C(C=C2)F)C(=O)O |
| InChI Key | GNEPBPOVMKVYEW-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure comprises a benzoic acid backbone substituted with a cyclopropylamino group and a fluorine atom. The cyclopropyl ring introduces steric constraints and electronic effects that influence receptor binding, while the fluorine atom enhances metabolic stability and modulates electronic distribution across the aromatic system. The carboxylic acid group at position 1 enables hydrogen bonding and salt formation, critical for interactions with biological targets.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols remain guarded, available data suggest that 2-(cyclopropylamino)-5-fluorobenzoic acid is synthesized via nucleophilic aromatic substitution or coupling reactions. A plausible route involves:
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Fluorination: Introduction of fluorine at position 5 of 2-aminobenzoic acid using fluorinating agents like .
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Cyclopropylamine Conjugation: Reaction of 5-fluoro-2-aminobenzoic acid with cyclopropyl bromide under basic conditions to form the cyclopropylamino moiety.
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Purification: Crystallization or chromatographic techniques to isolate the final product.
Challenges in Synthesis
The steric bulk of the cyclopropyl group and the electron-withdrawing nature of fluorine necessitate precise reaction conditions to avoid side products such as over-alkylation or dehalogenation. Advances in catalytic methods, including palladium-mediated cross-coupling, may improve yield and selectivity .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate aqueous solubility due to the ionizable carboxylic acid group (), with enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate no significant degradation under ambient conditions, though prolonged exposure to light or moisture should be avoided.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP (Octanol-Water) | 1.2 (estimated) |
| Solubility in Water | 12 mg/mL (pH 7.4) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at (C=O stretch) and (C-F stretch).
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NMR: NMR signals at (cyclopropyl protons) and (aromatic protons).
Pharmacological Profile and Mechanism of Action
Biological Targets
2-(Cyclopropylamino)-5-fluorobenzoic acid is hypothesized to inhibit enzymes such as cyclooxygenase-2 (COX-2) and DNA gyrase, based on structural analogs like fluoroquinolones . The cyclopropyl group may enhance binding affinity to hydrophobic enzyme pockets, while the fluorine atom stabilizes interactions via electrostatic effects.
Table 3: Comparative Antibacterial Activity (Hypothetical Data)
| Compound | MIC against E. coli (µg/mL) |
|---|---|
| Ciprofloxacin | 0.03 |
| 2-(Cyclopropylamino)-5-fluorobenzoic acid | 2.5 (estimated) |
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